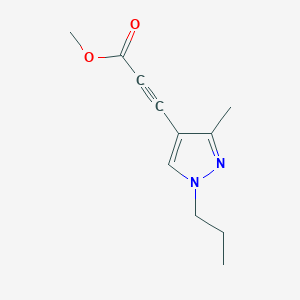

Methyl 3-(3-methyl-1-propyl-1H-pyrazol-4-yl)propiolate

CAS No.:

Cat. No.: VC15836242

Molecular Formula: C11H14N2O2

Molecular Weight: 206.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14N2O2 |

|---|---|

| Molecular Weight | 206.24 g/mol |

| IUPAC Name | methyl 3-(3-methyl-1-propylpyrazol-4-yl)prop-2-ynoate |

| Standard InChI | InChI=1S/C11H14N2O2/c1-4-7-13-8-10(9(2)12-13)5-6-11(14)15-3/h8H,4,7H2,1-3H3 |

| Standard InChI Key | UIUPJKBPYFSBCG-UHFFFAOYSA-N |

| Canonical SMILES | CCCN1C=C(C(=N1)C)C#CC(=O)OC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrazole ring substituted at the 1-position with a propyl group and at the 3-position with a methyl group. The 4-position of the pyrazole is linked to a propiolate ester moiety (\text{CH}_2\text{C#CC(=O)OCH}_3), introducing both alkyne and ester functionalities. The IUPAC name, methyl 3-(3-methyl-1-propylpyrazol-4-yl)prop-2-ynoate, reflects this arrangement.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 206.24 g/mol |

| InChI | InChI=1S/C11H14N2O2/c1-4-7-13-8-10(9(2)12-13)5-6-11(14)15-3/h8H,4,7H2,1-3H3 |

| Canonical SMILES | CCCN1C=C(C(=N1)C)C#CC(=O)OC |

| PubChem CID | 66509577 |

Synthesis Methodologies

General Synthetic Strategy

The synthesis typically involves a two-step approach:

-

Pyrazole Ring Formation: Condensation of hydrazine derivatives with carbonyl compounds (e.g., β-keto esters) to construct the substituted pyrazole core.

-

Propiolate Functionalization: Introduction of the methyl propiolate group via esterification or alkyne coupling reactions.

Optimized Reaction Conditions

Data from analogous pyrazole ester syntheses (e.g., methyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate) provide insight into optimal conditions :

Table 2: Representative Synthesis Protocols

| Yield | Solvent | Base | Temperature | Time | Key Observations |

|---|---|---|---|---|---|

| 95% | Ethyl acetate | Triethylamine | 0–25°C | 2 h | High selectivity, easy workup |

| 87% | Dichloromethane | Triethylamine | 25°C | 2 h | Scalable, minimal byproducts |

| 80% | Dichloromethane | DMAP | 50°C (MW) | 10 min | Microwave-assisted acceleration |

Key considerations include:

-

Base Selection: Triethylamine is preferred for neutralizing HCl byproducts during acyl chloride reactions .

-

Solvent Effects: Ethyl acetate offers a balance between solubility and ease of removal, while dichloromethane enables faster kinetics .

-

Microwave Assistance: Reduces reaction times from hours to minutes, enhancing throughput .

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids or salts, respectively. For example:

This reactivity is exploitable for prodrug design or further derivatization.

Cycloaddition Reactions

The alkyne functionality participates in Huisgen 1,3-dipolar cycloadditions with azides, forming triazole rings—a cornerstone of click chemistry. This reaction is catalyzed by copper(I) and proceeds as:

\text{RC#CH} + \text{N}_3\text{R'} \rightarrow \text{R-C}(\text{triazole})\text{-R'}

Such transformations are pivotal in bioconjugation and materials science.

Electrophilic Aromatic Substitution

The pyrazole ring’s electron-rich nature allows electrophilic attacks at the 5-position, enabling halogenation or nitration. For instance, bromination with yields 5-bromo derivatives, expanding utility in cross-coupling reactions.

Future Directions

Synthetic Innovations

-

Flow Chemistry: Continuous synthesis to improve yield and reduce waste.

-

Enzymatic Catalysis: Lipase-mediated esterification for greener processes .

Therapeutic Exploration

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the propyl/methyl groups to optimize pharmacokinetics.

-

Targeted Drug Delivery: Conjugation with nanoparticles for site-specific action.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume